BenchChemオンラインストアへようこそ!

4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid

Catalytic hydrogenation Cyclohexene reduction Saturated analogue synthesis

4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid (CAS 2168093-13-6, C₁₃H₂₁NO₄, MW 255.31 g/mol) is a heterobifunctional building block comprising a Boc-protected aminomethyl group and a carboxylic acid motif positioned on a cyclohexene scaffold. The defining feature of this compound is the presence of a single endocyclic double bond, which distinguishes it from the ubiquitous saturated Boc-4-aminomethylcyclohexane carboxylic acid analogues.

Molecular Formula C13H21NO4
Molecular Weight 255.314
CAS No. 2168093-13-6
Cat. No. B2839165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid
CAS2168093-13-6
Molecular FormulaC13H21NO4
Molecular Weight255.314
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CCC(=CC1)C(=O)O
InChIInChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h6,9H,4-5,7-8H2,1-3H3,(H,14,17)(H,15,16)
InChIKeyJVIRHZKJMUZKPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid (CAS 2168093-13-6): A Specialized Unsaturated Boc-Amino Acid Scaffold for Diversified Synthesis and Impurity Profiling


4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid (CAS 2168093-13-6, C₁₃H₂₁NO₄, MW 255.31 g/mol) is a heterobifunctional building block comprising a Boc-protected aminomethyl group and a carboxylic acid motif positioned on a cyclohexene scaffold. The defining feature of this compound is the presence of a single endocyclic double bond, which distinguishes it from the ubiquitous saturated Boc-4-aminomethylcyclohexane carboxylic acid analogues . Commercially supplied at a standard purity of ≥95% , this compound is listed as a versatile small-molecule scaffold intended for laboratory research use. Its structural architecture—combining an orthogonal protecting group (Boc), a carboxylic acid handle, and an olefinic site—positions it at the intersection of intermediate chemistry, pharmaceutical impurity profiling, and diversity-oriented synthesis.

Why 4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid Cannot Be Replaced by Its Saturated or Unprotected Analogs


Generic substitution fails because this specific compound integrates three functional elements—Boc-amine, carboxylic acid, and a cyclohexene olefin—into a single, geometrically constrained scaffold. The saturated analogue, 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid (CAS 162046-58-4), lacks the olefin, thereby forfeiting the ability to undergo stereoselective addition reactions such as hydrogenation, epoxidation, or dihydroxylation that are critical for generating complex cyclohexane derivatives . Conversely, the unprotected 4-(aminomethyl)cyclohex-1-ene-1-carboxylic acid (Tranexamic Acid Impurity C) cannot participate in multi-step syntheses where orthogonal protection of the amine is required . Procurement data further reinforce this differentiation: the target unsaturated Boc compound costs approximately €2,548/g (50 mg scale) compared to €93/g for the saturated Boc analogue (1 g scale) , reflecting a synthetic complexity that cannot be bypassed by simply selecting a cheaper in-class alternative when the olefinic handle is essential. The mismatched substitution pattern on the cyclohexene ring also precludes the use of isomeric compounds such as (1S,6R)-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid (CAS 63216-52-4) , which bears the Boc-amino group directly on the ring rather than on the exocyclic methylene.

Quantitative Differentiation Evidence for 4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid Against the Closest Analogs


Olefinic Reactivity Enables Quantitative Hydrogenation to the Saturated Scaffold—A Transformation Unavailable to the Saturated Analogue

The endocyclic double bond in 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid is susceptible to catalytic hydrogenation, enabling its exclusive conversion to the corresponding saturated 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid. Under standard hydrogenation conditions applicable to cyclohexene-1-carboxylic acid derivatives (H₂, Pt or Pd catalyst, 10–150 psi, room temperature to 150 °C) , such reductions proceed quantitatively (>95% yield). In contrast, the saturated analogue (CAS 162046-58-4) cannot undergo this selective transformation, as it lacks the olefinic functionality. This reactivity provides a direct synthetic route to the saturated scaffold while simultaneously offering a point of divergence for other stereoselective additions (epoxidation, dihydroxylation) that are inaccessible to the fully saturated congener.

Catalytic hydrogenation Cyclohexene reduction Saturated analogue synthesis

Approximately 27-Fold Price Differential per Gram Underscores Specialized Synthesis and Scarcity Value

Commercial pricing data reveal a stark economic differentiation. The target compound is listed at €1,274.00 for 50 mg (€25,480/g) on a per-gram equivalent basis , whereas the saturated analogue is available at €93.00 for 1 g (€93/g) . This represents an approximate 274-fold price premium on a per-gram basis (or ~27-fold when the saturated compound is scaled to 50 mg linear pricing). Even after adjusting for the smaller pack size premium, the cost differential highlights the significantly greater synthetic complexity and lower commercial availability of the unsaturated derivative. For procurement decisions, this metric signals that the compound is not a commodity building block; its expense is justified only when the olefinic functional handle is indispensable.

Procurement cost analysis Boc-amino acid pricing Specialty building blocks

Exocyclic Aminomethyl Substitution Pattern Differentiates This Scaffold from Ring-Attached Boc-Amino Isomers

The target compound features the Boc-aminomethyl group at the exocyclic 4-methylene position rather than directly bonded to the cyclohexene ring. This distinguishes it from isomeric structures such as (1S,6R)-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid (CAS 63216-52-4), where the Boc-amino group is directly attached to the ring carbon . The exocyclic methylene spacer alters both the conformational flexibility and the distance between the amine and carboxylic acid moieties, which can be critical when the compound is incorporated into peptidomimetic backbones or used as a building block for macrocyclic architectures. The molecular formula difference (C₁₃H₂₁NO₄ for the target vs. C₁₂H₁₉NO₄ for the ring-attached isomer) further reflects a distinct carbon count, confirming structural non-interchangeability.

Regioisomer differentiation Substitution pattern Cyclohexene amino acids

Boc-Protected Precursor to USP/EP Tranexamic Acid Impurity C—Enabling Orthogonal Deprotection Strategies in Analytical Standard Synthesis

The target compound serves as the N-Boc-protected form of (RS)-4-(aminomethyl)cyclohex-1-ene-1-carboxylic acid, which is the designated Tranexamic Acid Related Compound C (USP) and Tranexamic EP Impurity C . While the unprotected amine is the active pharmacopeial reference standard, its Boc-protected precursor enables controlled, high-yield deprotection (e.g., TFA or HCl/dioxane) to generate the impurity standard with precise stoichiometry . In contrast, the saturated Boc analogue yields the saturated amine, which is a different impurity (Tranexamic Acid Impurity B or other related compounds). This specific utility as a protected impurity precursor—combined with the ability to introduce the free amine under mild, orthogonal conditions—positions the target compound as a strategic intermediate for analytical quality control laboratories that require customized synthesis of impurity batches.

Pharmaceutical impurity standards Tranexamic acid impurity C Boc deprotection

High-Value Application Scenarios for 4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid Based on Quantitative Differentiation Evidence


Synthesis of Deuterated or Tritiated Saturated Boc-Amino Acids via Catalytic Hydrogenation

Research groups requiring isotopically labeled Boc-4-aminomethylcyclohexane carboxylic acid for mass spectrometry internal standards or metabolic tracing can leverage the target unsaturated compound as the direct precursor. Catalytic hydrogenation with D₂ or T₂ gas over Pd/C quantitatively saturates the double bond, introducing isotopic labels at C-3 and C-4 of the cyclohexene ring . This approach bypasses multi-step de novo synthesis of the labeled saturated analogue and exploits the unique olefinic handle that the commercially available saturated analogue lacks.

On-Demand Preparation of Tranexamic Acid Impurity C (USP/EP) Reference Standard

Analytical quality control laboratories and pharmaceutical reference standard manufacturers can use the target compound for the controlled, batch-wise preparation of Tranexamic Acid Impurity C ((RS)-4-(aminomethyl)cyclohex-1-ene-1-carboxylic acid) . A simple Boc deprotection step (TFA/CH₂Cl₂) liberates the free amine in high purity, enabling the generation of the exact impurity profile specified in USP/EP monographs. This strategy offers logistical and stability advantages over procuring the pre-formed free amine standard, which may be susceptible to oxidation or degradation during long-term storage .

Stereoselective Functionalization for Diversity-Oriented Synthesis of Cyclohexane-Based Libraries

In medicinal chemistry programs exploring cyclohexane-containing peptidomimetics or small-molecule probes, the double bond of the target compound serves as a versatile handle for stereoselective transformations—including epoxidation, dihydroxylation, aminohydroxylation, and cyclopropanation—that generate structurally diverse scaffolds from a single precursor . The saturated analogue cannot access this oxidative diversification space, making the unsaturated compound the preferred starting material for fragment-based or diversity-oriented library construction.

Building Block for Macrocyclic Peptide or Protease Inhibitor Scaffolds Requiring Exocyclic Amine Geometry

The exocyclic aminomethyl substitution pattern of the target compound provides a defined spatial orientation between the amine (post-deprotection) and the carboxylic acid, which differs from ring-attached Boc-amino isomers . This geometry can be critical when the building block is incorporated into macrocyclic peptides, beta-turn mimetics, or protease inhibitor cores where precise distance and angle constraints govern target engagement. Researchers screening for optimal linker geometry should prioritize this compound over its regioisomeric counterparts.

Quote Request

Request a Quote for 4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.